Pexiganan

Vue d'ensemble

Description

Le Pexiganan est un peptide antimicrobien synthétique qui est un analogue de la magainine, un peptide initialement isolé de la peau de la grenouille africaine à griffes. Il présente une activité antibactérienne à large spectre contre les bactéries à Gram positif et à Gram négatif. Le this compound est principalement utilisé dans le traitement des ulcères du pied diabétique en raison de ses puissantes propriétés antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le pexiganan est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Le processus implique les étapes suivantes :

Attachement du premier acide aminé : à une résine solide.

Déprotection : du groupe protecteur de l'acide aminé.

Couplage : du prochain acide aminé en utilisant des réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) ou le hexafluorophosphate de benzotriazol-1-yloxytris(diméthylamino)phosphonium (BOP).

Répétition : des étapes de déprotection et de couplage jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : du peptide de la résine et élimination des groupes protecteurs de la chaîne latérale en utilisant un cocktail de clivage, généralement contenant de l'acide trifluoroacétique (TFA).

Méthodes de production industrielle : La production industrielle du this compound implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC) pour garantir la pureté du peptide. Le peptide purifié est ensuite lyophilisé pour l'obtenir sous une forme sèche et stable .

Analyse Des Réactions Chimiques

Key Reagents and Conditions:

| Step | Reagents/Conditions | Product |

|---|---|---|

| Activation | Pentafluorophenol, HOBt | Active amino acid ester |

| Coupling | DMF, RT | Peptidyl-resin elongation |

| Deprotection | 20% piperidine/DMF | Fmoc-free intermediate |

| Cleavage | TFA/ethanedithiol/thioanisole/anisole (90:3:5:2) | Crude Pexiganan |

| Purification | Lyophilization, dialysis | Purified this compound (≥95% purity) |

Thermal Stability

This compound retains antimicrobial activity after exposure to 50–121°C for 15 minutes , with no reduction in inhibitory zones against Staphylococcus aureus .

pH Sensitivity

Optimal antimicrobial activity occurs at pH 5.5 , driven by enhanced electrostatic interactions with bacterial membranes . Activity diminishes at higher pH due to reduced peptide-membrane affinity .

Structural Conformation in Solvents

This compound adopts solvent-dependent secondary structures, as determined by vibrational circular dichroism (VCD) and Fourier-transform infrared (FTIR) spectroscopy :

| Solvent | Dominant Structure | Minor Components |

|---|---|---|

| TFE | α-helix (70%) | β-sheet, β-turn |

| Methanol | β-sheet/β-turn (60%) | α-helix (20%) |

| D₂O | Random coil (80%) | β-turn (20%) |

| DMSO-d₆ | β-turn (90%) | - |

Mechanistic Interactions with Bacterial Membranes

This compound disrupts microbial membranes via:

-

Electrostatic attraction to negatively charged lipid head groups.

-

Self-association into dimeric antiparallel α-helical structures in lipid environments, stabilized by phenylalanine zipper motifs .

Time-Kill Kinetics:

Resistance Profile

No resistance emerged in S. aureus after 28 serial passages with sub-MIC this compound exposure, underscoring its low resistance potential .

Applications De Recherche Scientifique

Topical Antimicrobial Treatment

Pexiganan has been primarily investigated for its use in treating infected wounds, particularly diabetic foot ulcers. Clinical studies have demonstrated its efficacy in reducing bacterial load and promoting healing in chronic wounds. Its formulation as a gel allows for easy application and sustained release at the infection site .

Combination Therapies

Research has explored the potential of combining this compound with other antimicrobial agents to enhance its effectiveness. For instance, studies suggest that combining this compound with nisin, another antimicrobial peptide, could improve outcomes in wound management by leveraging their synergistic effects .

Drug Delivery Systems

Recent advancements have focused on incorporating this compound into various drug delivery systems, such as polymer-based formulations. These systems can provide controlled release and improved stability of the peptide, enhancing its therapeutic potential. For example, polymer-lipid hybrid systems have shown promise in improving drug encapsulation and modulated release profiles .

Research on Analogues

Ongoing research has led to the synthesis of this compound analogues designed to optimize its antimicrobial properties. Modifications in amino acid sequences have been investigated to enhance activity against resistant bacterial strains while minimizing toxicity . These analogues are being studied for their potential applications in treating severe infections associated with antibiotic resistance.

Case Study 1: Topical Application for Diabetic Foot Ulcers

A clinical trial evaluated the efficacy of a this compound gel in patients with infected diabetic foot ulcers. Results indicated significant reductions in bacterial counts and improved healing rates compared to standard care treatments. The study highlighted this compound's role as a viable alternative to traditional antibiotics in managing chronic wounds .

Case Study 2: Combination Therapy with Nisin

Another study investigated the effects of a dual-AMP biogel combining this compound and nisin on chronic wound infections. The results demonstrated enhanced antibacterial activity and faster wound healing compared to either agent used alone, suggesting that combination therapies could be more effective in clinical settings .

Mécanisme D'action

Pexiganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It binds to the bacterial membrane and forms toroidal-type pores, leading to membrane depolarization, leakage of cellular contents, and ultimately, bacterial cell death. The peptide’s amphipathic structure, with both hydrophobic and hydrophilic regions, allows it to interact effectively with the lipid bilayer of bacterial membranes .

Comparaison Avec Des Composés Similaires

Magainin: The natural peptide from which pexiganan is derived. It has similar antimicrobial properties but is less stable and less potent than this compound.

Omiganan: Another synthetic antimicrobial peptide with a similar mechanism of action but different amino acid sequence.

Nisin: A naturally occurring antimicrobial peptide used in food preservation. It has a different structure and spectrum of activity compared to this compound.

Uniqueness of this compound: this compound is unique due to its synthetic origin, which allows for precise control over its amino acid sequence and modifications to enhance its stability and activity. Its broad-spectrum activity and effectiveness against multidrug-resistant bacteria make it a valuable therapeutic agent .

Activité Biologique

Pexiganan is a synthetic antimicrobial peptide (AMP) derived from magainin, a natural peptide found in the skin of the African clawed frog (Xenopus laevis). It has been primarily developed for treating infected diabetic foot ulcers (DFUs) and exhibits broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, resistance profiles, and potential therapeutic applications.

This compound disrupts bacterial cell membranes by forming toroidal pores. This mechanism is distinct because it targets the anionic phospholipids in bacterial membranes rather than specific membrane receptors, which theoretically reduces the likelihood of developing resistance . The peptide's cationic nature allows it to interact effectively with negatively charged bacterial membranes, leading to cell lysis.

Spectrum of Activity

This compound displays significant antibacterial activity against a wide range of both gram-positive and gram-negative bacteria. In vitro studies have demonstrated its effectiveness against clinical isolates, with minimum inhibitory concentrations (MICs) typically ranging from 1 to 32 µg/mL depending on the bacterial species .

Table 1: MIC Values of this compound Against Various Bacteria

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16-32 |

| Pseudomonas aeruginosa | 16-32 |

| Enterococcus faecalis | 32 |

| Bacteroides fragilis | <16 |

| Corynebacterium spp. | 16-32 |

The MIC values indicate that this compound is particularly potent against Bacteroides species and moderately effective against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Efficacy in Clinical Models

In preclinical models, this compound has shown promising results in treating polymicrobial infections. For instance, when incorporated into a guar-gum biogel, this compound maintained its antimicrobial properties and exhibited enhanced efficacy when used in combination with nisin against biofilms formed by S. aureus and P. aeruginosa. The dual-AMP biogel demonstrated significantly lower minimum biofilm inhibitory concentrations (MBIC) compared to single treatments .

Resistance Profile

One of the notable features of this compound is its low propensity for inducing resistance. Studies have shown that repeated exposure to sub-inhibitory concentrations does not lead to significant changes in MIC values over time. For example, no resistance was observed even after 28 sub-cultures with S. aureus, suggesting that this compound remains an effective treatment option even in environments where resistance is a concern .

Table 2: Resistance Studies Summary

| Study Parameter | Result |

|---|---|

| Sub-culture Resistance Testing | No resistance after 28 passages |

| Cross-resistance with other antibiotics | None observed |

Case Studies and Clinical Trials

This compound was evaluated in phase III clinical trials for its effectiveness in treating DFUs. Although the cream formulation did not show a clear advantage over conventional antibiotics or placebo controls, it remains one of the most studied AMPs for topical applications due to its unique mechanism and low resistance profile .

Notable Findings from Clinical Trials

Propriétés

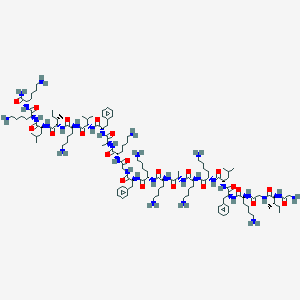

IUPAC Name |

6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGFSNZWHMDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H210N32O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2477.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.